9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo-
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Overview
Description
9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through the intramolecular oxidative amination of aminocyclooct-4-enes.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic core.
Reduction: Reduction reactions can be employed to modify the ester and carboxylic acid groups.
Substitution: Nucleophilic substitution reactions can occur at the ester and silyl groups.
Common Reagents and Conditions
Oxidation: Palladium(II) acetate (Pd(OAc)2) and copper(II) acetate (Cu(OAc)2) are commonly used oxidants.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified nitrogen functionalities.
Reduction: Reduced forms of the ester and carboxylic acid groups.
Substitution: Substituted derivatives with new functional groups replacing the ester or silyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it an attractive scaffold for drug design and development.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor agonists. The compound’s ability to mimic natural products like anatoxin-a has led to investigations into its neurotoxic properties .
Medicine
In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a mimic for acetylcholine, binding to nicotinic acetylcholine receptors and modulating their activity . This interaction can lead to various physiological effects, including neurotoxicity and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Anatoxin-a: A potent neurotoxin produced by certain strains of blue-green algae.
9-Azabicyclo(4.2.1)nonane: A simpler analog without the ester and silyl groups.
Uniqueness
The uniqueness of 9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- lies in its combination of functional groups and bicyclic structure
Properties
CAS No. |
125736-02-9 |
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Molecular Formula |
C20H37NO4Si |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[4.2.1]nonane-2-carboxylic acid |
InChI |
InChI=1S/C20H37NO4Si/c1-18(2,3)25-17(24)21-14-10-9-13-20(16(22)23,15(21)12-11-14)26(7,8)19(4,5)6/h14-15H,9-13H2,1-8H3,(H,22,23) |
InChI Key |
QOFSIBUHAJRZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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